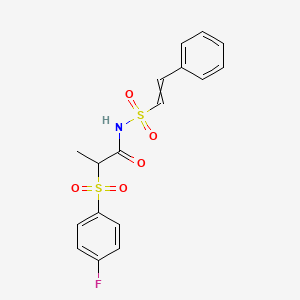

2-(4-fluorobenzenesulfonyl)-N-(2-phenylethenesulfonyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-(4-fluorobenzenesulfonyl)-N-(2-phenylethenesulfonyl)propanamide is a chemical entity that appears to be related to sulfonamide-based structures. While the specific compound is not directly discussed in the provided papers, the papers do offer insights into similar compounds and their properties. For instance, the first paper discusses the use of N-fluorobenzenesulfonamide derivatives in fluorination reactions, which suggests that the compound may also be involved in similar chemical processes due to the presence of the fluorobenzenesulfonyl moiety .

Synthesis Analysis

The synthesis of related compounds involves the reaction of amphetamine with flurbiprofen to yield a hybrid molecule, as described in the second paper . Although the exact synthesis of 2-(4-fluorobenzenesulfonyl)-N-(2-phenylethenesulfonyl)propanamide is not detailed, it is likely that a similar approach could be used, involving the reaction of appropriate sulfonyl chloride derivatives with an amine-containing compound under suitable conditions.

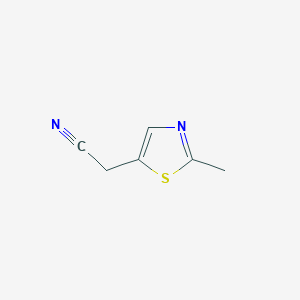

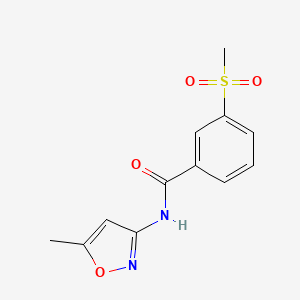

Molecular Structure Analysis

The molecular structure of the compound would be expected to feature a propanamide backbone with sulfonyl groups attached to the phenyl rings. The presence of a fluorine atom on one of the phenyl rings could influence the electronic properties of the molecule, as fluorine is highly electronegative. This could have implications for the reactivity of the compound, as seen in the first paper where fluorinated sulfonamides were used as fluorinating agents .

Chemical Reactions Analysis

The compound may participate in chemical reactions typical of sulfonamides and amides. For example, the fluorine atom could make the sulfonyl group more reactive towards nucleophilic substitution reactions. The papers do not provide specific reactions for this compound, but the first paper indicates that N-fluorobenzenesulfonamides can be used in enantioselective fluorination reactions, suggesting that the compound might also be used in similar enantioselective processes .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-(4-fluorobenzenesulfonyl)-N-(2-phenylethenesulfonyl)propanamide are not directly reported, the papers provide some context for speculation. The compound is likely to be solid at room temperature and may exhibit characteristic absorption in UV, IR, and possibly NMR spectra due to its aromatic and amide functional groups, as seen in the analysis of the hybrid molecule in the second paper . The presence of the fluorine atom could also affect the compound's boiling point, solubility, and stability.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

One study focuses on the synthesis of related sulfonamide compounds, demonstrating their importance in medicinal chemistry. The research by He Shichao et al. (2016) provides a comprehensive overview of sulfonamide-based research, including structural modifications and their implications for developing new drugs with broad spectrum, high activity, and low toxicity. This work underscores the versatility of sulfonamide compounds in drug discovery and their potential in creating new therapeutic agents (He Shichao et al., 2016).

Biodegradation and Environmental Impact

In environmental science, the biodegradation and impact of similar compounds on groundwater have been explored. Farhadian et al. (2008) reviewed the in situ bioremediation of monoaromatic pollutants, including benzene, toluene, ethylbenzene, and xylene (BTEX), in groundwater. Their findings indicate that both natural attenuation and enhanced bioremediation strategies can effectively reduce the content of monoaromatic compounds in contaminated water, potentially reaching standard levels for potable water. This study highlights the importance of understanding the environmental fate of chemical compounds and the effectiveness of bioremediation techniques in mitigating pollution (Farhadian et al., 2008).

Advanced Oxidation Processes

A related area of research involves the advanced oxidation processes (AOPs) for the degradation of acetaminophen, a compound sharing structural similarities with 2-(4-fluorobenzenesulfonyl)-N-(2-phenylethenesulfonyl)propanamide. Mohammad Qutob et al. (2022) provide an in-depth analysis of AOPs in treating acetaminophen-contaminated water, discussing kinetics, mechanisms, by-products, and biotoxicity. Their review emphasizes the importance of AOPs in removing recalcitrant compounds from water, contributing to the development of more sustainable and effective water treatment technologies (Mohammad Qutob et al., 2022).

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)sulfonyl-N-(2-phenylethenylsulfonyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO5S2/c1-13(26(23,24)16-9-7-15(18)8-10-16)17(20)19-25(21,22)12-11-14-5-3-2-4-6-14/h2-13H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBQTWWJFAYMKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NS(=O)(=O)C=CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-chlorobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2523617.png)

![2-{2,4,5-Trioxo-3-[3-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetamide](/img/structure/B2523620.png)

![3-((4-phenyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2523624.png)

![Bis(1-[(3-methoxyphenyl)methyl]guanidine), sulfuric acid](/img/structure/B2523626.png)

![(Z)-methyl 2-(6-methoxy-2-((3-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2523630.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2523631.png)

![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(5-bromofuran-2-yl)methanone](/img/structure/B2523634.png)

![(1R,5S)-N-(4-fluorophenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2523637.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-1-ethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2523640.png)